2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide
Description
2-(4-Amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidine core. This scaffold is substituted with a thioether-linked acetamide group bearing a 2-pyridylmethyl moiety. The structure combines a bicyclic system (benzothiopheno-pyrimidine) with a sulfur-containing side chain, which is critical for interactions with biological targets.
Key structural features include:
- Tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidine core: Provides rigidity and aromaticity for target binding.
- Thioether linkage: Enhances metabolic stability compared to ether or amine linkages.
- 2-Pyridylmethyl substituent: Introduces hydrogen-bonding capability and modulates solubility.
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS2/c19-16-15-12-6-1-2-7-13(12)26-17(15)23-18(22-16)25-10-14(24)21-9-11-5-3-4-8-20-11/h3-5,8H,1-2,6-7,9-10H2,(H,21,24)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDFTSZKGIIFSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the tetrahydrobenzo[b]thiophene ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The final step often involves the attachment of the pyridylmethylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or thio groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Cytotoxic Acetohydrazide Derivatives ()
Compounds such as 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (5) and its derivatives (e.g., 6a, 6b) share the tetrahydrobenzo-thieno-pyrimidine core but differ in substituents:
- 6a: Contains a 5-tert-butylisoxazol-3-ylamino group.
- 6b: Features a 3-tert-butylisoxazol-5-ylamino group.
Key Differences :
Antiplasmodial Thieno-Pyridine Carboxamides ()
Compounds like KuSaSch100 and KuSaSch101 feature thieno[3,2-e]pyridine cores with carboxamide substituents:
- KuSaSch100 : 4-Chlorophenyl and phenyl groups.
- KuSaSch101 : 4-Fluorophenyl and phenyl groups.
Key Differences :
- The antiplasmodial activity of KuSaSch compounds highlights the role of carboxamide substituents, whereas the target compound’s acetamide group may favor different target interactions.
- Yields for KuSaSch derivatives are lower (36–47%), possibly due to steric hindrance from aryl substituents .
Compounds with Modified Fused Rings
Cyclopenta[b]thieno-Pyrimidines ()
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide replaces the benzo[b]thiophene ring with a cyclopenta system and substitutes the pyridylmethyl group with a naphthyl moiety.
| Compound | Fused Ring System | Substituent | Molecular Weight |
|---|---|---|---|
| Target Compound | Benzo[b]thiopheno-pyrimidine | 2-Pyridylmethyl | ~420 |
| Cyclopenta[4,5]thieno-pyrimidine | 2-Naphthyl | ~450 (estimated) |
Key Differences :
- The naphthyl group introduces bulkier aromatic interactions compared to the pyridylmethyl group.
Substituent-Driven Pharmacokinetic Modifications
Solubility and Metabolic Stability
- N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide (): Incorporates a cyano group and a cyclohepta[b]thiophene ring, enhancing polarity and metabolic stability compared to the target compound.
Biological Activity
The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- A tetrahydrobenzo[b]thiophene ring.
- A pyrimidine moiety.
- An N-(2-pyridylmethyl)acetamide group.
IUPAC Name and Molecular Formula
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide |
| Molecular Formula | C₁₈H₁₉N₅OS₂ |
| Molecular Weight | 373.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in these processes. This modulation is critical for its potential anti-inflammatory effects.
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in various cell lines. For instance:
- Case Study 1 : In a study using human macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting its potential utility in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against several bacterial strains:
- Case Study 2 : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Other Biological Activities
Additional research has suggested that this compound may exhibit:
- Antioxidant Properties : It has been shown to scavenge free radicals effectively.
- Cytotoxic Effects : Preliminary cytotoxicity assays indicate potential effectiveness against certain cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activities, it is essential to compare it with structurally similar compounds.
| Compound | Biological Activity | Notes |
|---|---|---|
| 2-amino-4H-benzo[b]pyran | Moderate anti-inflammatory | Lacks the tetrahydrobenzo[b]thiophene structure. |
| 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Low antimicrobial activity | Structural differences limit its effectiveness. |
The distinct combination of structural features in this compound contributes to its enhanced biological properties compared to these similar compounds.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Halogenation : Introduction of reactive groups (e.g., thiol or chloro) to the pyrimidine-thiophene core using halogenating agents (e.g., PCl₅ or SOCl₂) .
- Nucleophilic substitution : Thioether bond formation between the pyrimidine-thiophene intermediate and acetamide derivatives under reflux conditions (e.g., DMF at 80–100°C) .
- Purification : Column chromatography or recrystallization in solvents like ethanol to achieve >95% purity . Optimization: Temperature control (±5°C) and solvent polarity adjustments (e.g., switching from THF to DCM) improve yields by 15–20% .
Q. How is structural integrity validated post-synthesis?
Key analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., C: 45.36% observed vs. 45.29% calculated) .
Q. What preliminary biological activities have been reported?
Early studies indicate:
- Enzyme inhibition : IC₅₀ values in the nanomolar range for kinases (e.g., EGFR) due to thiophene-pyrimidine interactions .
- Antimicrobial activity : Moderate inhibition against S. aureus (MIC: 16 µg/mL) via disruption of cell wall synthesis .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- 2D NMR techniques : Use COSY and NOESY to distinguish overlapping proton signals in aromatic regions .
- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., confirming trans-configuration in thioether bonds) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies improve solubility for in vitro bioassays?
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to maintain solubility without denaturing proteins .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the pyridylmethyl moiety .
- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance bioavailability .
Q. How do structural modifications impact activity in SAR studies?
Key findings from analogs:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of pyridylmethyl with benzyl | 2.5× reduced kinase inhibition | |
| Addition of trifluoromethyl group | Enhanced metabolic stability (t₁/₂: +4 hrs) | |
| Substitution of thioether with sulfoxide | Loss of antimicrobial activity |
Q. What advanced techniques characterize target interactions?
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD = 12 nM for EGFR) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cryo-EM : Resolve compound-bound protein complexes (e.g., 3.2 Å resolution for kinase domains) .
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature quenching : Halt reactions at –20°C to prevent degradation of thiol intermediates .
- Inert atmosphere : Use N₂ or Ar to protect air-sensitive groups (e.g., free thiols) during reflux .
- Protecting groups : Employ tert-butoxycarbonyl (Boc) for amine protection in pyrimidine cores .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Purity verification : Re-test compounds with HPLC purity >98% to exclude impurity-driven artifacts .
- Cell line validation : Use authenticated cell lines (e.g., ATCC-certified) to minimize variability in cytotoxicity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
